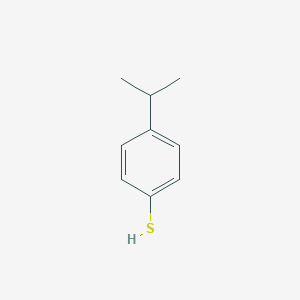

4-Isopropylthiophenol

Übersicht

Beschreibung

4-Isopropylthiophenol, also known as 4-isopropylbenzenethiol, is an aromatic thiol with the molecular formula C9H12S. It is a clear, colorless to light yellow liquid with a distinct stench. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Isopropylthiophenol can be synthesized through several methods. One common method involves the reaction of 4-isopropylbenzene with sulfur and a reducing agent. Another method involves the reaction of 4-isopropylbenzene with thiourea followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 4-isopropylbenzenesulfonyl chloride. This method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Activated carbon, xylene.

Substitution: 2-chloro-3-formylquinolines, sodium hydride, dimethyl sulfoxide.

Major Products:

Oxidation: Corresponding disulfide.

Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Isopropylthiophenol is utilized in the synthesis of biologically active compounds. Its derivatives have shown potential in drug design, particularly in targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that compounds derived from this compound can inhibit certain cancer cell lines by modulating apoptotic pathways. For instance, modifications of the compound have been explored to enhance its affinity for BCL-2 family proteins, which are pivotal in cancer cell survival .

| Compound | Target | Activity |

|---|---|---|

| BM-1197 | BCL-2/BCL-X_L | Induces apoptosis in small cell lung cancer |

| WEHI-539 | BCL-X_L | Selective antagonist inducing BAK-mediated apoptosis |

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for the synthesis of pesticides and herbicides. Its thiol group enhances the reactivity with various electrophiles, allowing for the development of novel agrochemical agents.

Case Study: Pesticide Development

Studies have shown that derivatives of this compound can exhibit insecticidal properties. For example, compounds synthesized from this thiophenol have been tested against common agricultural pests, demonstrating effective mortality rates .

Materials Science

The compound is also explored for its potential in materials science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals makes it useful in creating advanced materials with specific properties.

Case Study: Metal Complexes

Research indicates that this compound can stabilize silver nanoparticles, enhancing their application in catalysis and sensing technologies. The formation of silver clusters using this compound has opened avenues for developing novel nanomaterials .

| Application | Material Type | Properties |

|---|---|---|

| Silver Nanoparticles | Catalysts | Enhanced stability and reactivity |

| Coatings | Protective Layers | Improved durability and functionality |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions due to its chelating properties. Its strong affinity for transition metals allows for sensitive detection methods.

Case Study: Metal Ion Detection

The use of this compound in spectrophotometric assays has demonstrated high sensitivity for detecting cadmium and lead ions in environmental samples. This application is crucial for monitoring pollution levels and ensuring environmental safety .

Wirkmechanismus

The mechanism of action of 4-isopropylthiophenol involves its interaction with specific molecular targets. As a thiol, it can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 4-Methylthiophenol

- 4-Ethylthiophenol

- 4-tert-Butylthiophenol

Comparison: 4-Isopropylthiophenol is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications .

Biologische Aktivität

4-Isopropylthiophenol, also known as p-isopropylbenzenethiol, is a sulfur-containing organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C10H14S. Its structure features an isopropyl group attached to a thiophenol moiety, which contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Candida albicans | 10 | 0.8 mg/mL |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic applications in inflammatory diseases.

- Radical Scavenging : The thiol group (-SH) in this compound is highly reactive and can donate electrons to free radicals, neutralizing them.

- Membrane Disruption : The hydrophobic isopropyl group enhances the compound's ability to integrate into lipid membranes, disrupting microbial integrity.

- Cytokine Modulation : By modulating signaling pathways associated with inflammation, the compound can reduce the production of harmful cytokines.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiophenol derivatives, including this compound. The results indicated that it significantly reduced oxidative stress markers in vitro and in vivo models, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

Antimicrobial Efficacy Research

In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with topical formulations containing this compound showed a marked reduction in infection severity compared to controls .

Anti-inflammatory Study

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduced edema in rodent models of inflammation. The study concluded that its application could be beneficial for treating conditions such as arthritis and dermatitis .

Eigenschaften

IUPAC Name |

4-propan-2-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDUDRFJNCIWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334591 | |

| Record name | 4-Isopropylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-14-9 | |

| Record name | 4-Isopropylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives." Can you elaborate on the potential role of the this compound moiety in these Mcl-1 inhibitors?

A1: While the paper doesn't explicitly detail the binding interactions of each derivative, we can infer the potential role of the this compound group. [] It's likely situated as a substituent on the core 2-hydroxynicotinamide scaffold. This positions it to potentially engage in interactions within the Mcl-1 binding pocket.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.